6-(Cyclohexyloxy)-4-methylnicotinaldehyde
Description
6-(Cyclohexyloxy)-4-methylnicotinaldehyde (CAS: 1289056-55-8) is a nicotinaldehyde derivative featuring a cyclohexyloxy substituent at the 6-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. The compound is characterized by the InChIKey ONMLMKCBTGAYBP-UHFFFAOYSA-N and is commonly used in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research due to the reactivity of its aldehyde group .
Properties
IUPAC Name |
6-cyclohexyloxy-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMLMKCBTGAYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745134 | |
| Record name | 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289056-55-8 | |
| Record name | 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylnicotinaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Another approach involves the use of cyclohexyloxy-substituted intermediates, which are then subjected to formylation reactions to introduce the aldehyde group at the desired position. This method may require the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexyloxy)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 6-(Cyclohexyloxy)-4-methylnicotinic acid.
Reduction: 6-(Cyclohexyloxy)-4-methylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclohexyloxy)-4-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde are best understood by comparing it to analogs with variations in substituents. Below is a detailed analysis:
Substituent Variations and Their Impacts
Table 1: Key Structural Comparisons
Analysis of Substituent Effects
Cyclohexyloxy vs. Methoxy (Position 6):
- The cyclohexyloxy group in this compound imparts significant lipophilicity compared to the smaller methoxy group in 6-methoxy-4-methylnicotinaldehyde. This difference influences solubility, with the methoxy analog being more polar and water-soluble .
- The bulky cyclohexyloxy group may hinder steric access to the aldehyde group, reducing reactivity in nucleophilic additions compared to methoxy derivatives .
Cyclohexyloxy vs. Thioethers also exhibit weaker hydrogen-bonding capacity compared to ethers .
Cyclohexyloxy vs. 4-Methylphenoxy (Position 6): The aromatic 4-methylphenoxy group in 6-(4-Methylphenoxy)nicotinaldehyde enables π-π stacking interactions, which are absent in the aliphatic cyclohexyloxy derivative. This could enhance binding affinity in biological targets or catalytic systems .
Methyl vs. Chloro (Position 4): The methyl group in this compound is electron-donating, stabilizing the pyridine ring.
Biological Activity
6-(Cyclohexyloxy)-4-methylnicotinaldehyde is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This compound, identified by its CAS number 1289056-55-8, is a derivative of nicotinic aldehyde and incorporates a cyclohexyloxy group, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO2, and its structure features a pyridine ring with a methylene group attached to an aldehyde functional group. The presence of the cyclohexyloxy moiety is significant for its biological activity, potentially affecting lipophilicity and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1289056-55-8 |
Research indicates that this compound may act on various biological targets, particularly in the central nervous system. Its mechanism of action is believed to involve modulation of neurotransmitter receptors, particularly those related to the cholinergic system. This modulation can lead to effects such as improved cognitive function and neuroprotection.
Case Studies and Research Findings
- Neuroprotective Effects : A study conducted by researchers at The Scripps Research Institute investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Properties : Research published in the Journal of Medicinal Chemistry reported that this compound demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal cell death | Scripps Research Institute |
| Antimicrobial | Effective against Gram-positive/negative bacteria | Journal of Medicinal Chemistry |
| Anti-inflammatory | Inhibition of cytokine production | Journal of Medicinal Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
